molecular formula C9H8BrNO2S B2710322 methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 478239-04-2

methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B2710322
CAS RN: 478239-04-2
M. Wt: 274.13
InChI Key: XPUYKWCGGQXQOC-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound with the molecular formula C9H8BrNO2S . It has a molecular weight of 274.14 .


Synthesis Analysis

The synthesis of this compound can be achieved through the alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride . Another method involves the reaction of methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate with N-iodosuccinimide in dry DMF .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8BrNO2S/c1-4-7(10)8-6(14-4)3-5(11-8)9(12)13-2/h3,11H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be alkylated with different bromides in the presence of sodium hydride . It can also react with N-iodosuccinimide in dry DMF .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 163-165°C . It has a molar refractivity of 55.16 and a topological polar surface area (TPSA) of 70.33 Ų . The compound is soluble, with a solubility of 0.088 mg/ml .

Scientific Research Applications

Synthesis of N-Substituted Derivatives

The compound can be alkylated with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF to afford the corresponding N-substituted derivatives . This process is significant in the synthesis of various organic compounds .

Construction of π-Conjugated Fused Systems

Derivatives of methyl and ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylates can provide basic scaffolds for the construction of π-conjugated fused systems, which are important in optoelectronics .

Synthesis of Biologically Active Compounds

The compound can be used for the synthesis of biologically active compounds of the thieno-pyrrole series . These compounds have potential applications in the development of new drugs and treatments .

Synthesis of Indole Derivatives

Indole derivatives are significant heterocyclic systems in natural products and drugs . The compound can be used in the synthesis of these derivatives, which play a main role in cell biology .

Treatment of Various Disorders

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Alkylation Reactions of Vitamin B12 Derivatives

The compound can be used as a reference substrate in the alkylation reactions of vitamin B12 derivatives . This process is significant in the study of vitamin B12 and its potential applications .

Preparation of 3-[(2H-1,2,4-Benzothiadiazine-1,1-Dioxide-3-Yl)Thio]-2-Methylpropanoic Acids

The compound can be used as a starting material in the preparation of biologically significant 3-[(2H-1,2,4-benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids . These acids have potential applications in the development of new drugs and treatments .

Synthesis of Selected Alkaloids

The compound can be used in the construction of indoles as a moiety in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It has hazard statements H302, H315, H319, H335, and precautionary statements P280, P301+P312+P330, P302+P352, P305+P351+P338+P310 .

properties

IUPAC Name

methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-4-7(10)8-6(14-4)3-5(11-8)9(12)13-2/h3,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUYKWCGGQXQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C=C(N2)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-bromo-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

Synthesis routes and methods

Procedure details

To a refluxing xylene (100 ml) was added the crude product of Step 2 (18 g) in 250 ml of xylene over a period of 20 min. After refluxing for 10 min, the reaction mixture was cooled and concentrated to volume of about 100 ml. The solid was collected by filtration to give 12.5 g of the title compound as a white solid.
Name
crude product
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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